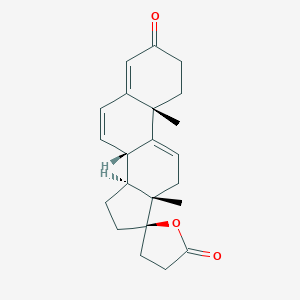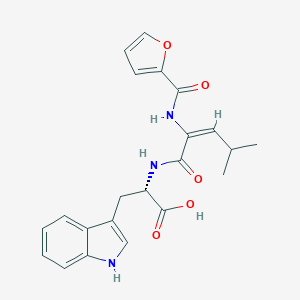![molecular formula C16H18N2O B139414 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine CAS No. 132924-58-4](/img/structure/B139414.png)
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine
Übersicht
Beschreibung
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine, also known as AZD9164, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZD9164 is a small molecule inhibitor of the chemokine receptor CXCR2, which plays a crucial role in the recruitment of neutrophils to sites of inflammation.
Wirkmechanismus
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine is a selective and potent inhibitor of CXCR2, which is a chemokine receptor that plays a crucial role in the recruitment of neutrophils to sites of inflammation. By inhibiting CXCR2, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine reduces the recruitment of neutrophils to inflamed tissues, thereby reducing inflammation and tissue damage. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which further contribute to the anti-inflammatory effects of this compound.
Biochemische Und Physiologische Effekte
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been shown to have several biochemical and physiological effects in preclinical studies. These include the reduction of neutrophil infiltration and inflammation in animal models of COPD, asthma, and rheumatoid arthritis. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to enhance the efficacy of existing therapies such as corticosteroids in these diseases. In addition, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been shown to reduce the production of pro-inflammatory cytokines such as IL-8 and TNF-α, which further contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine is its selectivity and potency as a CXCR2 inhibitor. This makes it an attractive candidate for the development of new therapies for inflammatory diseases. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to enhance the efficacy of existing therapies such as corticosteroids in these diseases. However, one of the limitations of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine. One potential direction is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of the efficacy of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine in other inflammatory diseases such as inflammatory bowel disease and psoriasis. Furthermore, the combination of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine with other anti-inflammatory agents such as nonsteroidal anti-inflammatory drugs (NSAIDs) and biologics could also be explored. Finally, the investigation of the long-term safety and efficacy of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine in clinical trials is also an important future direction for this compound.
Wissenschaftliche Forschungsanwendungen
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. In preclinical studies, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been shown to reduce neutrophil infiltration and inflammation in animal models of these diseases. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to enhance the efficacy of existing therapies such as corticosteroids in these diseases.
Eigenschaften
CAS-Nummer |
132924-58-4 |
|---|---|
Produktname |
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine |
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
2-[1-(1-phenylethyl)azetidin-3-yl]oxypyridine |
InChI |
InChI=1S/C16H18N2O/c1-13(14-7-3-2-4-8-14)18-11-15(12-18)19-16-9-5-6-10-17-16/h2-10,13,15H,11-12H2,1H3 |
InChI-Schlüssel |
HBJYHGBMEHJJOL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CC(C2)OC3=CC=CC=N3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CC(C2)OC3=CC=CC=N3 |
Synonyme |
2-[1-(1-PHENYLETHYL)-3-AZETIDINYLOXY]PYRIDINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)


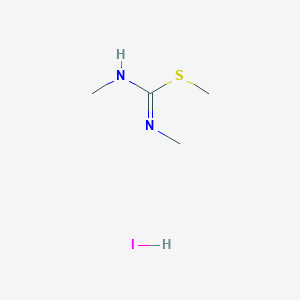
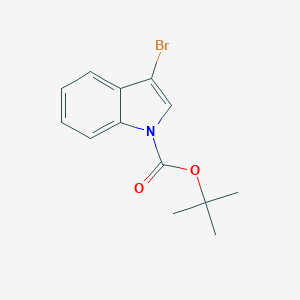
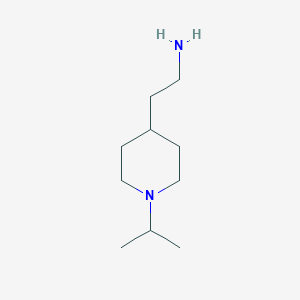
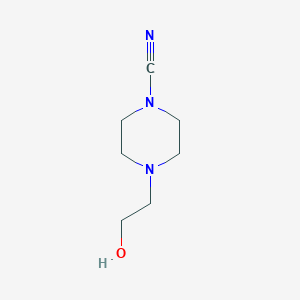

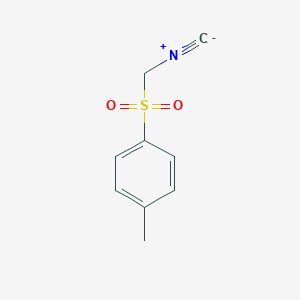
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)


